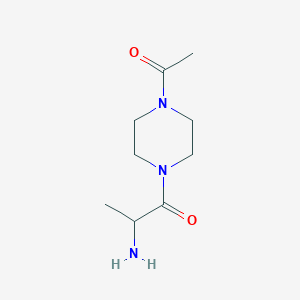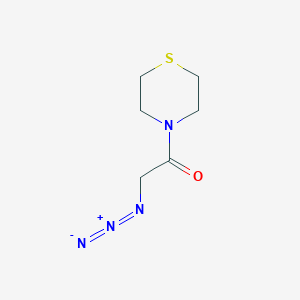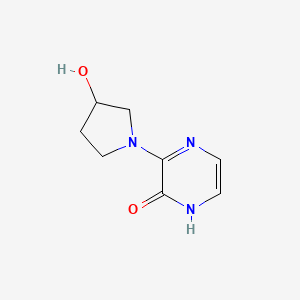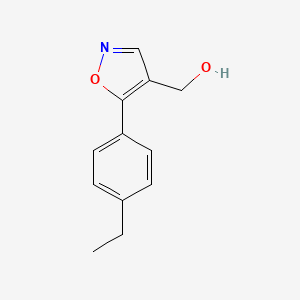
(5-(4-乙基苯基)异恶唑-4-基)甲醇
描述
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound features an ethyl group attached to the phenyl ring and a hydroxymethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and material science.
科学研究应用
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Mode of Action
The mode of action of isoxazole compounds can also vary greatly. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Biochemical Pathways
Isoxazole compounds can interact with various biochemical pathways. For example, some isoxazole derivatives have been found to affect the interpretation of p21 WAF-1, Bax, and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of isoxazole compounds can vary. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Action Environment
The action, efficacy, and stability of isoxazole compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Ethylphenyl)isoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.
Attachment of the Hydroxymethyl Group: This step involves the reduction of a suitable precursor, such as a carboxylic acid derivative, to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of (5-(4-Ethylphenyl)isoxazol-4-yl)methanol may involve large-scale reactions using catalysts to improve yield and selectivity. The process may also include purification steps to ensure the final product meets quality standards.
化学反应分析
Types of Reactions: (5-(4-Ethylphenyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Removal of the hydroxymethyl group results in the formation of the corresponding isoxazole derivative.
Substitution: Substituted phenyl derivatives.
相似化合物的比较
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol is similar to other isoxazole derivatives, such as:
Isoxazole itself: A simpler isoxazole compound without substituents.
4-Methylisoxazole: An isoxazole with a methyl group instead of an ethyl group.
3,5-Dimethylisoxazole: An isoxazole with two methyl groups on the ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOWIDQASGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


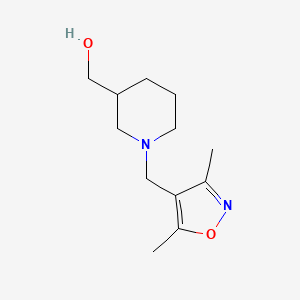
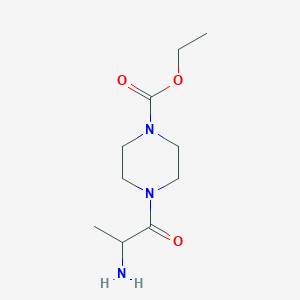
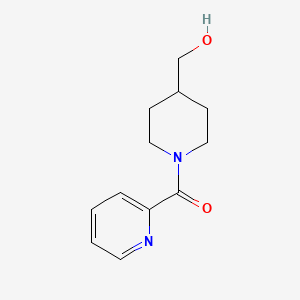

![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
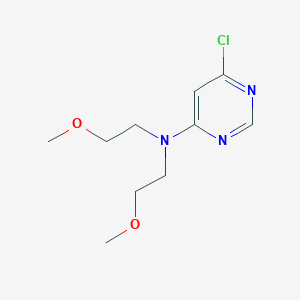
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
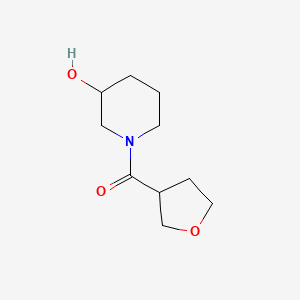
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
